Enhanced Lipophilicity Over Unsubstituted Isoxazol-3-ylmethanamine Drives Membrane Permeability
The target compound exhibits a predicted LogP of 0.70, compared to -0.70 for the unsubstituted isoxazol-3-ylmethanamine (ΔLogP = 1.40) [1]. This difference places the target compound within the optimal LogP range (0–3) for passive membrane diffusion and blood-brain barrier penetration while maintaining aqueous solubility. The unsubstituted analog's negative LogP limits its utility in designing cell-permeable or CNS-penetrant molecules.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.6957 (predicted) |
| Comparator Or Baseline | Isoxazol-3-ylmethanamine, LogP -0.7 (PubChem XLogP3) |
| Quantified Difference | ΔLogP = 1.40 |
| Conditions | Predicted values from computational models (ChemScene / PubChem XLogP3 3.0, release 2025.04.14) |
Why This Matters
The substantially higher LogP of the 5-ethyl derivative directly enables its use in CNS drug discovery programs where the unsubstituted analog would be too hydrophilic to cross the blood-brain barrier.
- [1] PubChem. 1,2-Oxazol-3-ylmethanamine (CID 15079262). XLogP3-AA: -0.7. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
